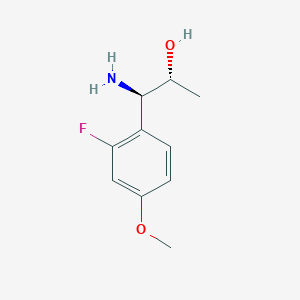

(1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL

説明

(1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL is a chiral β-amino alcohol derivative characterized by a 2-fluoro-4-methoxyphenyl substituent at the C1 position and a hydroxyl group at the C2 position. Its stereochemistry (1R,2R) is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. The fluorine and methoxy substituents on the aromatic ring likely influence lipophilicity, metabolic stability, and target affinity compared to other derivatives.

特性

分子式 |

C10H14FNO2 |

|---|---|

分子量 |

199.22 g/mol |

IUPAC名 |

(1R,2R)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1 |

InChIキー |

IUCDDKLSPJFWKB-LDWIPMOCSA-N |

異性体SMILES |

C[C@H]([C@@H](C1=C(C=C(C=C1)OC)F)N)O |

正規SMILES |

CC(C(C1=C(C=C(C=C1)OC)F)N)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzaldehyde and a suitable chiral amine.

Reaction Conditions: The key steps include reductive amination, where the aldehyde group is converted to an amine using a reducing agent like sodium borohydride or lithium aluminum hydride.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of (1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination process.

Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and yield.

Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.

化学反応の分析

Types of Reactions

(1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluoro and methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium fluoride can be used for substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and substituted aromatic compounds.

科学的研究の応用

Antidepressant and CNS Applications

Research indicates that compounds similar to (1R,2R)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL can act as selective serotonin reuptake inhibitors (SSRIs) and have potential as antidepressants. The fluorine atom in the structure enhances the binding affinity to serotonin receptors, making it a candidate for further development in treating depression and anxiety disorders .

Synthesis of Enantiopure Compounds

The compound has been utilized in the synthesis of enantiopure 1,2-amino alcohols through biocatalytic processes. These processes involve using enzymes to convert starting materials into desired products with high selectivity and yield. For instance, a study demonstrated the conversion of l-phenylalanine into enantiomerically pure phenylethanolamine using similar amino alcohols as intermediates, highlighting the compound's role in asymmetric synthesis .

Biocatalysis

(1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL serves as a substrate in biocatalytic cascades for synthesizing complex organic molecules. The compound's chiral nature allows it to participate in reactions that yield high optical purity products, which are essential in pharmaceutical applications .

Case Study:

A study involved a two-pot four-step biocatalytic cascade that successfully converted l-phenylalanine into an enantiopure product with minimal waste generation. This showcases the efficiency of using such amino alcohols in synthetic pathways .

Polymer Chemistry

The incorporation of (1R,2R)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL into polymer matrices has been explored for developing advanced materials with enhanced properties. Its ability to form hydrogen bonds can improve the mechanical strength and thermal stability of polymers, making it suitable for applications in coatings and composites .

Summary Table of Applications

作用機序

The mechanism of action of (1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence biochemical pathways related to neurotransmission, inflammation, or cell signaling.

類似化合物との比較

a) Trifluoromethylthio Derivatives

- Example: (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (CAS 1270385-18-6) Structure: Replaces the 2-fluoro-4-methoxyphenyl group with a 4-(trifluoromethylthio)phenyl moiety. Molecular weight (267.28 g/mol) is higher than the target compound’s estimated weight (~215 g/mol) .

b) Halogenated Derivatives

- Example: (1R,2S)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol (CAS 927689-70-1) Structure: Features a 4-iodophenyl group and an additional fluorine at C3. However, steric bulk may reduce binding affinity to compact receptor sites compared to smaller substituents like fluorine or methoxy .

c) Chloro-Trifluoromethyl Derivatives

- Example: (1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-ol (CAS 1212998-44-1) Structure: Combines chloro and trifluoromethyl groups at the 2- and 4-positions, respectively. Impact: The electron-withdrawing trifluoromethyl and chloro groups may enhance electrophilic interactions with target proteins. This substitution pattern is associated with antifungal activity in related compounds (e.g., Quilseconazole, CAS 1628730-49-3) .

Stereochemical and Functional Group Variations

a) Amino Alcohol Configurations

- Example: (2R)-1-(Dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol Structure: Incorporates a pyrimidinyl-aminophenoxy side chain and dimethylamino group. Impact: The extended side chain facilitates kinase inhibition (e.g., tyrosine kinase targets), as seen in anticancer agents. The dimethylamino group enhances solubility but may reduce CNS penetration due to increased polarity (MW 465.44 g/mol) .

b) Heterocyclic Derivatives

- Example: (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL (CAS 1213543-11-3) Structure: Replaces the fluorinated phenyl ring with a furan group. Lower molecular weight (141.17 g/mol) suggests improved bioavailability .

Pharmacological and Binding Profiles of Analogs

Key Research Findings

Electron-Withdrawing Groups: Fluorine and trifluoromethyl substituents enhance binding to hydrophobic pockets in adrenoceptors and antifungal targets, as seen in Quilseconazole .

Stereochemistry: The (1R,2R) configuration in the target compound may favor β-adrenoceptor agonism, mirroring the activity of (2R,S)-1-(6-methoxyindolyl)propan-2-ol derivatives in antiarrhythmic assays .

Metabolic Stability : Methoxy and trifluoromethylthio groups reduce CYP450-mediated metabolism compared to unsubstituted phenyl analogs .

生物活性

(1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL is a chiral compound with significant interest in medicinal chemistry due to its potential biological activities. This compound, often referred to as a phenylpropanolamine derivative, exhibits various pharmacological properties that warrant detailed examination.

- Molecular Formula : CHFNO

- Molecular Weight : 199.22 g/mol

- CAS Number : 1213610-58-2

The biological activity of (1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL is primarily attributed to its structural similarity to neurotransmitters and its ability to interact with various receptors in the central nervous system. This compound has been studied for its potential as an adrenergic agonist , which may influence cardiovascular and neurological functions.

1. Adrenergic Activity

Research indicates that this compound can act as a selective agonist for adrenergic receptors, particularly the alpha and beta subtypes. Its effects include:

- Increased heart rate

- Vasoconstriction

These actions suggest potential applications in treating conditions like hypotension or nasal congestion.

2. Neuroprotective Effects

Studies have shown that (1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL may offer neuroprotective benefits. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

| Study Reference | Findings |

|---|---|

| Demonstrated AChE inhibition comparable to established drugs like Donepezil. | |

| Suggested potential neuroprotective mechanisms through receptor modulation. |

3. Antioxidant Properties

Recent investigations have highlighted the antioxidant capabilities of this compound, suggesting it can scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage in various diseases.

Case Study 1: Neuroprotective Potential

A study conducted by researchers at a prominent university explored the effects of (1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL on neurodegenerative models. The results indicated a significant reduction in neuronal apoptosis and improved cognitive function in treated subjects compared to controls.

Case Study 2: Cardiovascular Effects

In another study focusing on cardiovascular responses, the compound was administered to hypertensive animal models. The findings revealed marked improvements in blood pressure regulation and heart rate stabilization, reinforcing its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for (1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL to ensure stability?

- Methodological Answer : Store the compound in a dry, sealed container at 2–8°C to prevent degradation. Avoid exposure to moisture and static electricity, as these factors may destabilize the amino and hydroxyl groups. Ensure storage areas are well-ventilated and free from ignition sources due to flammability risks .

Q. How can researchers safely handle this compound to minimize occupational hazards?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to avoid inhalation of aerosols or dust. In case of skin contact, rinse immediately with water for ≥15 minutes. For spills, use inert absorbents (e.g., sand) and avoid washing into drains .

Q. What spectroscopic techniques are optimal for structural elucidation?

- Methodological Answer : Employ and NMR to confirm the stereochemistry (e.g., coupling constants for vicinal fluorine-proton interactions). Mass spectrometry (HRMS) and X-ray crystallography can validate molecular weight and spatial configuration, as demonstrated in related amino-propanol derivatives .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). For chiral purity, employ chiral stationary phases (CSPs) in HPLC, as described for structurally similar amino-alcohols .

Advanced Research Questions

Q. How does stereochemical configuration influence biological activity in receptor-binding studies?

- Methodological Answer : Compare the (1R,2R) enantiomer with its (1S,2S) counterpart using in vitro assays (e.g., enzyme inhibition or cell viability tests). Computational docking studies can model interactions with target proteins (e.g., kinases or GPCRs) to rationalize activity differences. Refer to analogous studies on fluorinated amino-alcohols for assay design .

Q. What experimental approaches resolve contradictions in reported cytotoxicity data?

- Methodological Answer : Validate compound purity via HPLC (>98%) and ICP-MS to rule out metal contaminants. Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). Assess batch-to-batch variability by synthesizing multiple lots and comparing IC values in cancer cell lines .

Q. How can the compound’s stability under varying pH and temperature be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound at 25°C, 40°C, and 60°C in buffers (pH 2–9). Monitor degradation via LC-MS and quantify decomposition products. Use Arrhenius modeling to predict shelf-life .

Q. What strategies mitigate racemization during synthetic scale-up?

- Methodological Answer : Optimize reaction conditions (e.g., low temperature, inert atmosphere) to minimize epimerization. Use asymmetric catalysis (e.g., chiral ligands in hydrogenation) for enantioselective synthesis. Monitor optical rotation and chiral HPLC retention times during process development .

Q. How can researchers assess the compound’s environmental impact and biodegradability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。